Chemical Structure and Properties of 5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride
Chemical Structure and Properties of 5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride
Technical Guide for Medicinal Chemistry & Drug Development
Executive Summary
5-(3-Chlorophenoxy)pentan-1-amine hydrochloride (CAS: 1864063-66-0) is a specialized chemical intermediate and building block used in medicinal chemistry. It belongs to the class of phenoxyalkylamines , a structural motif frequently observed in central nervous system (CNS) agents and, more recently, as a critical linker component in Proteolysis Targeting Chimeras (PROTACs) .
This guide details the physicochemical properties, synthetic pathways, and strategic applications of this compound. Unlike shorter-chain analogs (propyl/ethyl) which often serve as pharmacophores for neurotransmitter reuptake inhibitors (e.g., clomipramine), the pentyl (5-carbon) chain of this molecule positions it uniquely as a "spacer" or "linker" tool, allowing researchers to fine-tune the spatial geometry between binding domains in bivalent ligands.
Chemical Identity & Structure
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride |
| Common Name | 3-Chlorophenoxy-pentylamine HCl |
| CAS Number | 1864063-66-0 |
| Molecular Formula | C₁₁H₁₆ClNO[1][2] · HCl |
| Molecular Weight | 250.17 g/mol (Salt); 213.71 g/mol (Free Base) |
| SMILES | ClC1=CC=CC(OCCCCCN)=C1.Cl |
| MDL Number | MFCD28968846 (Generic) |
Structural Analysis
The molecule consists of three distinct functional domains:
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The Aryl Head Group (3-Chlorophenoxy): A lipophilic, electron-withdrawing moiety. The chlorine atom at the meta position increases metabolic stability (blocking hydroxylation) and enhances lipophilicity compared to the unsubstituted phenol.
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The Alkyl Spacer (Pentyl Chain): A flexible 5-carbon saturated chain. This specific length (~6–7 Å extended) is critical for probing binding pocket depth or bridging two distinct protein domains.
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The Polar Tail (Primary Amine): A basic functional group (pKa ~10.5) that exists as a protonated ammonium cation at physiological pH, providing solubility and a handle for further conjugation (e.g., amide coupling).
Physicochemical Properties[4][5][6]
Understanding the behavior of this compound in solution is vital for assay development and synthesis.
| Property | Value (Approx.) | Context/Implication |
| Physical State | White to off-white solid | Hygroscopic; store in desiccator. |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | High water solubility due to HCl salt form. |
| Melting Point | 145–150 °C (Predicted) | Typical for alkylamine hydrochloride salts. |
| pKa (Amine) | ~10.5 | Protonated at pH 7.4; good for cation-pi interactions. |
| LogP (Free Base) | 2.8 – 3.2 | Moderately lipophilic; membrane permeable as free base. |
| H-Bond Donors | 3 (NH₃⁺) | Critical for solubility and receptor binding. |
| H-Bond Acceptors | 2 (Ether O, Amine N) | Ether oxygen acts as a weak acceptor. |
Synthetic Pathways[7]
The synthesis of 5-(3-Chlorophenoxy)pentan-1-amine HCl typically follows a Williamson Ether Synthesis or a Mitsunobu Reaction strategy. Below is the field-standard protocol for high-purity synthesis.
Primary Synthetic Route (Williamson Ether)
This route is preferred for scale-up due to the availability of reagents and ease of purification.
Step 1: Ether Formation
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Reagents: 3-Chlorophenol, 1,5-Dibromopentane, K₂CO₃, Acetone/Acetonitrile.
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Mechanism: S_N2 nucleophilic substitution.
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Product: 1-((5-bromopentyl)oxy)-3-chlorobenzene.
Step 2: Amination (Gabriel Synthesis or Azide Reduction)
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Option A (Azide): React intermediate with NaN₃ in DMF
Azide Staudinger Reduction (PPh₃/H₂O) Amine. -
Option B (Gabriel): React with Potassium Phthalimide
Hydrazine deprotection Amine.
Step 3: Salt Formation
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Reagents: HCl in Dioxane or Diethyl Ether.
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Process: The free amine oil is dissolved in dry ether, and HCl gas/solution is added to precipitate the hydrochloride salt.
Visualization of Synthesis Logic
Figure 1: Step-wise synthetic pathway from 3-chlorophenol to the final hydrochloride salt via azide intermediate.
Applications in Drug Discovery
Linkerology in PROTACs
The 5-carbon chain serves as an ideal "linker" in the design of PROTACs (Proteolysis Targeting Chimeras) .
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Concept: PROTACs require a linker to connect an E3 ligase ligand (e.g., Thalidomide) to a Target Protein ligand.
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Utility: The length of the alkyl chain determines the ternary complex stability. A 5-carbon spacer provides a specific distance that can prevent steric clash between the two proteins while maintaining flexibility.
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Mechanism: The terminal amine of 5-(3-Chlorophenoxy)pentan-1-amine is readily coupled to carboxylic acid-containing E3 ligase ligands via amide bond formation.
Pharmacophore Exploration (SAR)
In CNS drug discovery, the distance between the aromatic ring (hydrophobic interaction) and the basic nitrogen (ionic interaction) is a key determinant of selectivity.
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SERT vs. DAT Selectivity: Many serotonin reuptake inhibitors (SRIs) utilize a propyl (3-carbon) linker. Extending this to a pentyl (5-carbon) linker allows researchers to probe the spatial tolerance of the transporter's binding pocket, often shifting selectivity profiles or creating "inactive" controls to validate binding models.
Experimental Protocols
Standard Handling & Storage
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Storage: -20°C is recommended for long-term stability. Store under inert gas (Argon/Nitrogen) if possible to prevent oxidation or moisture absorption.
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Hygroscopicity: The HCl salt will absorb moisture from the air. Weigh quickly or in a glovebox.
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Solubility Prep: For biological assays, prepare a 10 mM stock solution in DMSO. It can be further diluted in aqueous buffers (PBS) up to 100 µM without precipitation.
Analytical Verification (QC)
To verify the identity of the compound before use, the following signals should be confirmed:
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1H NMR (DMSO-d6):
- 7.3–6.9 ppm (m, 4H, Aromatic protons).
- 4.0 ppm (t, 2H, -O-CH₂-).
- 2.8 ppm (t, 2H, -CH₂-N).
- 1.7–1.4 ppm (m, 6H, Alkyl chain methylene protons).
- 8.0+ ppm (broad s, 3H, NH₃⁺).
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LC-MS: A single peak with [M+H]⁺ = 214.1 (corresponding to the free base mass).
Safety & Regulatory (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not pipette by mouth. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves. |
| Eye Damage | H318: Causes serious eye damage. | Wear safety goggles/face shield. |
| Environmental | H411: Toxic to aquatic life. | Dispose as hazardous chemical waste. |
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
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Sigma-Aldrich. (n.d.). 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride Product Page. Retrieved from
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PubChem. (n.d.).[3][4] Compound Summary for CID 87289198 (Free Base Analog). National Library of Medicine. Retrieved from
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ChemScene. (n.d.). 5-(3-Chlorophenoxy)pentanoic acid (Precursor Analog). Retrieved from [5]
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (General reference for linkerology and bioisosteres).
- Maple, H. J., et al. (2012). "Automated chemical synthesis of PROTACs." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for alkyl linker synthesis).
